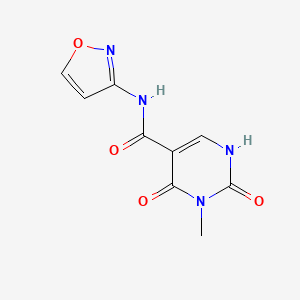

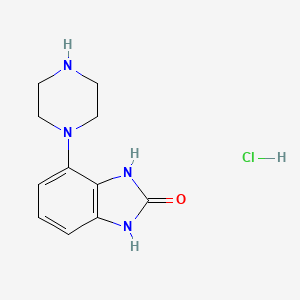

N-(isoxazol-3-yl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . It has a wide spectrum of biological activities and therapeutic potential . The compound “N-(isoxazol-3-yl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide” is likely to be a derivative of isoxazole.

Molecular Structure Analysis

The molecular structure of isoxazole consists of a five-membered ring with one oxygen atom and one nitrogen atom at adjacent positions . The substitution of various groups on the isoxazole ring imparts different activity .Chemical Reactions Analysis

In the synthesis of isoxazole, most synthetic methods employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction . The particular disadvantages associated with metal-catalyzed reactions are high costs, low abundance, toxicity, a significant generation of waste, and difficulty to separate from the reaction mixtures .Scientific Research Applications

Enzyme Inhibition and Immunosuppression

Isoxazol derivatives, like the one , have shown strong inhibitory effects on mitochondrial dihydroorotate dehydrogenase, an enzyme involved in pyrimidine de novo synthesis. This inhibition impacts pyrimidine nucleotide pools, which are essential for normal immune cell functions. Such compounds are being evaluated as immunosuppressive agents, particularly in the context of transplantation and autoimmune diseases (Knecht & Löffler, 1998).

Advanced Glycation End-Product Formation

Isoxazol derivatives participate in the formation of advanced glycation end-products (AGEs) in biological systems. AGEs are implicated in various complications of diabetes and some neurodegenerative diseases. Understanding the role of these derivatives in AGE formation can contribute to research on these conditions (Nemet, Varga-Defterdarović, & Turk, 2006).

Synthesis of Novel Compounds with Potential Therapeutic Applications

Research has been conducted on synthesizing novel compounds derived from isoxazol derivatives for potential use as anti-inflammatory and analgesic agents. These compounds are being explored for their cyclooxygenase inhibition properties, indicating their potential in treating inflammation and pain (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antitumor Activity

Several studies have focused on the antitumor properties of isoxazol derivatives. These compounds are being investigated for their ability to inhibit tumor growth, particularly in the context of leukemia and melanoma. The synthesis of these derivatives and their mechanism of action in cancer cells are areas of ongoing research (Stevens et al., 1984).

Modifications to Reduce Metabolism Mediated by Enzymes

Research has also been conducted to modify isoxazol derivatives to reduce their metabolism by enzymes like aldehyde oxidase. This is significant for enhancing the stability and efficacy of these compounds in potential therapeutic applications (Linton et al., 2011).

PET Imaging Studies

Isoxazol derivatives have been utilized in the synthesis of compounds for positron emission tomography (PET) imaging studies. These studies are crucial in understanding the distribution and metabolism of drugs in the body, particularly in the context of cancer treatment (Brown et al., 2002).

Mechanism of Action

The mechanism of action of isoxazole derivatives can vary based on the specific derivative and its biological target. For example, some isoxazole derivatives have shown potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant agents .

Future Directions

Given the wide spectrum of biological activities and therapeutic potential of isoxazole and its derivatives, there is a significant interest in the development of new synthetic strategies and designing of new isoxazole derivatives . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs using this information .

properties

IUPAC Name |

3-methyl-N-(1,2-oxazol-3-yl)-2,4-dioxo-1H-pyrimidine-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O4/c1-13-8(15)5(4-10-9(13)16)7(14)11-6-2-3-17-12-6/h2-4H,1H3,(H,10,16)(H,11,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJHKTKCJIYOOCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(=CNC1=O)C(=O)NC2=NOC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({2-benzyl-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B2887933.png)

![4-{[4-(tert-butyl)benzyl]sulfanyl}-N-methyl-6-(trifluoromethyl)-2-pyrimidinamine](/img/structure/B2887936.png)

![2-(But-2-ynoylamino)-N-[(2-fluorophenyl)methyl]-N-methylpentanamide](/img/structure/B2887943.png)

![[(2,5-Dimethoxyphenyl)carbamoyl]methyl furan-3-carboxylate](/img/structure/B2887945.png)

![4-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)acetamido)benzamide](/img/structure/B2887946.png)

![1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one](/img/structure/B2887947.png)

![2-[(4-ethenylbenzyl)sulfanyl]-3-(3-methoxybenzyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2887950.png)

![N1-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(1-phenylethyl)oxalamide](/img/structure/B2887955.png)